The synthesis of N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves several steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during the synthesis process. Optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity in the final product .
The molecular formula of N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is , with a molecular weight of approximately 450.379 g/mol. The compound features a complex arrangement of aromatic rings:
The compound's structure can be represented using SMILES notation as follows: C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54
. This notation encapsulates the connectivity and arrangement of atoms within the molecule .
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine can participate in various chemical reactions:
The mechanism by which N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine exerts its effects largely depends on its specific application:
The physical properties of N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine include:
Chemical properties include:
These properties are critical for determining its handling and application in various chemical processes .
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: